6α-Methyl Hydrocortisone-d4 21-Acetate
Description
Significance of Stable Isotope-Labeled Steroids in Modern Biochemical Research
Stable isotope-labeled steroids are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). researchgate.net This subtle modification in mass does not alter the chemical properties of the steroid, making these labeled compounds ideal tracers for a variety of research applications. scbt.com Their primary significance lies in their utility as internal standards for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netbiosynth.com
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification. google.com This approach enhances the sensitivity and reliability of detecting steroids and their metabolites in complex biological matrices such as plasma, urine, and tissue. researchgate.netbiosynth.com Consequently, stable isotope labeling has become an indispensable tool in clinical diagnostics, metabolic studies, and pharmaceutical research, enabling the detailed investigation of steroid patterns related to various diseases. asianpubs.org
Role of Deuterium Labeling in Elucidating Steroid Dynamics and Biotransformation
Deuterium (²H), a stable isotope of hydrogen, is frequently used for labeling steroids due to its relative ease of incorporation and the significant mass difference it creates compared to protium (B1232500) (¹H). biosynth.comnih.gov This mass shift is easily detectable by mass spectrometry, allowing researchers to distinguish the labeled steroid from its endogenous, unlabeled counterpart. biosynth.com This capability is fundamental to pharmacokinetic studies, where deuterated steroids are administered to track their absorption, distribution, metabolism, and excretion (ADME) without interference from the body's natural steroid pool. biosynth.com
Deuterium labeling is particularly valuable for elucidating biotransformation pathways. upf.edu By administering a deuterated steroid and analyzing the resulting metabolites, scientists can map metabolic routes and identify novel metabolic products. upf.edu Furthermore, the kinetic isotope effect—the change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes—can provide insights into reaction mechanisms. diva-portal.org Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, metabolic processes involving the cleavage of this bond may occur at a slower rate, a phenomenon that can be exploited to improve the metabolic stability and pharmacokinetic profiles of therapeutic steroids. pharmaffiliates.com
Overview of 6α-Methyl Hydrocortisone-d4 21-Acetate in Research Contexts
This compound is a deuterated synthetic corticosteroid. scbt.comnih.gov It is a labeled version of 6α-Methyl Hydrocortisone (B1673445) 21-Acetate, which itself is structurally related to hydrocortisone and methylprednisolone (B1676475). biosynth.comnist.govasianpubs.org The key structural features include a hydrocortisone backbone, a methyl group at the 6α position, an acetate (B1210297) group at the C21 position, and four deuterium atoms incorporated into the molecule for mass differentiation. scbt.com
In research, this compound serves primarily as a high-purity stable isotope-labeled internal standard. nih.gov Its main application is in the quantitative analysis of methylprednisolone acetate and its related impurities by LC-MS/MS. researchgate.netnih.gov The presence of the four deuterium atoms provides a distinct mass shift (M+4) from its unlabeled analog, ensuring that it can be clearly distinguished and used for accurate quantification in complex samples. scbt.com
Table 1: Physicochemical Properties of this compound and its Unlabeled Analog
| Property | This compound | 6α-Methyl Hydrocortisone 21-Acetate (Unlabeled) |
| CAS Number | Not Available (Unlabeled: 1625-11-2) biosynth.comnih.gov | 1625-11-2 biosynth.com |
| Molecular Formula | C₂₄H₃₀D₄O₆ scbt.com | C₂₄H₃₄O₆ biosynth.com |
| Molecular Weight | 422.55 g/mol scbt.com | 418.52 g/mol biosynth.com |
| Boiling Point | Not Available | 579.6 °C biosynth.com |
| Flash Point | Not Available | 194.5 °C biosynth.com |
| Alternate Names | (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione-d4; 17-Hydroxy-6α-methylcorticosterone-d4 21-Acetate scbt.com | (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione; 17-Hydroxy-6α-methylcorticosterone 21-acetate biosynth.com |
Rationale for Comprehensive Investigation of this compound in Academic Research
The rationale for the investigation of this compound is rooted in the critical need for reliable analytical standards in pharmaceutical quality control and biomedical research. Pharmaceutical preparations of corticosteroids, such as methylprednisolone acetate, must be rigorously tested for purity and the presence of any related substances or impurities to ensure their efficacy. asianpubs.org 6α-Methyl Hydrocortisone 21-Acetate is a known impurity of methylprednisolone acetate. nih.gov
Developing and validating sensitive, specific, and accurate analytical methods for these compounds is paramount. Research utilizing this compound as an internal standard facilitates the development of robust LC-MS/MS methods for the simultaneous quantification of methylprednisolone acetate and its impurities. researchgate.netnih.gov Such studies are essential for:
Method Validation: Establishing the linearity, accuracy, and precision of analytical methods for quality control in pharmaceutical manufacturing. asianpubs.org
Pharmacokinetic Studies: Accurately measuring the concentration of administered drugs and their metabolites in biological fluids. nih.gov
Metabolomics Research: Investigating the metabolic fate of synthetic corticosteroids and identifying potential biomarkers of drug exposure or effect. upf.edu
Therefore, the synthesis and application of this specific deuterated compound represent a targeted approach to solving analytical challenges in steroid research, contributing to a deeper understanding of corticosteroid pharmacology and ensuring the quality of pharmaceutical products. google.com
Properties
Molecular Formula |
C₂₄H₃₀D₄O₆ |
|---|---|
Molecular Weight |
422.55 |
Synonyms |
(6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione-d4; 17-Hydroxy-6α-methylcorticosterone-d4 21-Acetate; 21-Acetoxy-11β,17-dihydroxy_x000B_-6α-methylpregn-4-ene-3,20-dione-d4; NSC 19988-d4; U 7642-d4; |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing 6α Methyl Hydrocortisone D4 21 Acetate
Development of Quantitative Assays for Steroids in Complex Biological Matrices
The inherent complexity of biological samples, such as serum, plasma, and urine, presents significant challenges for the accurate quantification of low-concentration analytes like steroids. The development of sensitive and selective assays is crucial to overcome these challenges.
Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique for achieving the highest level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the beginning of the sample preparation process. 6α-Methyl Hydrocortisone-d4 21-Acetate is an ideal internal standard for the quantification of 6α-methyl hydrocortisone (B1673445) 21-acetate and structurally related corticosteroids. pharmaffiliates.comscbt.com
The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations that can occur during sample preparation and analysis. Since the deuterated standard is chemically almost identical to the endogenous analyte, it experiences similar losses during extraction, derivatization, and chromatographic separation. Furthermore, it exhibits similar ionization efficiency in the mass spectrometer's ion source. waters.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known concentration of the internal standard, accurate quantification can be achieved, effectively correcting for matrix effects and procedural losses. dshs-koeln.de The use of such internal standards is considered best practice in quantitative mass spectrometry. dshs-koeln.de
Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities. nih.govresearchgate.net The optimization of an LC-MS/MS method is a multi-faceted process that involves careful selection of chromatographic conditions and mass spectrometric parameters.
The chromatographic separation is critical for resolving the target steroid from other isobaric and isomeric compounds present in the biological matrix. This is often achieved using reversed-phase chromatography with columns that offer high resolving power. synnovis.co.uk The mobile phase composition, typically a mixture of water and an organic solvent like methanol or acetonitrile with additives such as formic acid, is optimized to achieve the best separation and peak shape. synnovis.co.ukyoutube.com
In the tandem mass spectrometer, the parameters are tuned to maximize the signal of the analyte and its internal standard, this compound. This includes optimizing the electrospray ionization (ESI) source conditions and selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. youtube.com These transitions provide a high degree of specificity, ensuring that the detected signal corresponds only to the compound of interest. nih.gov The development of such methods allows for the simultaneous quantification of a panel of steroids in a single analytical run. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches with Derivatization
While LC-MS/MS is more commonly used, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful technique for steroid analysis, often providing superior chromatographic resolution. tohoku.ac.jp However, due to the low volatility and polar nature of steroids, a derivatization step is typically required before GC-MS analysis. mdpi.com This process involves chemically modifying the steroid molecule to increase its volatility and thermal stability.
Common derivatization procedures for steroids include the formation of methyloxime-trimethylsilyl (MO-TMS) ether derivatives. mdpi.com This two-step process first involves the reaction of the keto groups with methoxyamine hydrochloride, followed by the silylation of the hydroxyl groups with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Following derivatization, the sample is injected into the GC-MS system. The separation is achieved on a capillary column, and the detection is performed by the mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. nih.gov this compound, after undergoing the same derivatization process as the analyte, serves as an effective internal standard to ensure accurate quantification by correcting for any variability in the derivatization reaction and the GC-MS analysis.
Method Validation Protocols Employing this compound
The validation of an analytical method is a critical step to ensure its reliability for its intended purpose. Regulatory bodies provide guidelines for the parameters that need to be assessed during method validation.
Assessment of Accuracy, Precision, and Sensitivity
A key aspect of method validation is the assessment of accuracy, precision, and sensitivity, for which this compound is instrumental.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations of the analyte and is expressed as the percentage of recovery. crsubscription.com In steroid analysis using LC-MS/MS, accuracies are often in the range of 95-108%. nih.govresearchgate.net
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-assay (within-run) and inter-assay (between-run) precision. For steroid assays, total CVs are generally expected to be ≤10.1%. nih.govresearchgate.net
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov The use of highly sensitive triple quadrupole mass spectrometers allows for the detection of steroids at very low concentrations. nih.gov
The following table provides representative data for method validation parameters in a typical LC-MS/MS assay for steroids.
| Parameter | Acceptance Criteria | Typical Performance |
| Accuracy | 85-115% (80-120% at LLOQ) | 95-108% nih.govresearchgate.net |
| Intra-assay Precision | ≤15% RSD (≤20% at LLOQ) | <10% RSD nih.gov |
| Inter-assay Precision | ≤15% RSD (≤20% at LLOQ) | <10% RSD nih.gov |
| Lower Limit of Quantification (LLOQ) | Analyte specific | pg/mL to ng/mL range nih.gov |
Evaluation of Matrix Effects and Ion Suppression
Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.com The evaluation of matrix effects is a critical component of method validation.
This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects. dshs-koeln.de Because the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by ion suppression or enhancement in a similar manner. waters.com
However, it is important to note that even deuterated internal standards may not always perfectly compensate for matrix effects, especially in cases of significant chromatographic separation between the analyte and the internal standard or in highly complex matrices. dshs-koeln.demyadlm.org Therefore, thorough validation studies are necessary to ensure that the chosen internal standard effectively corrects for matrix effects in the specific application. myadlm.orgnih.gov Studies have shown that with proper sample clean-up and a suitable internal standard, matrix effects can be minimized to an acceptable level. nih.gov
Stability Studies of the Labeled Standard in Analytical Protocols
The utility of a deuterated internal standard is fundamentally dependent on its stability throughout the analytical process. For this compound, stability is paramount to prevent the compromise of quantitative accuracy. The primary concern with deuterium-labeled standards is the potential for hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by protons from the sample matrix or solvents. acanthusresearch.com
Several factors can influence the stability of the isotopic label:
Position of the Label: Deuterium labels should be placed on non-exchangeable positions within the molecule. acanthusresearch.com Labels on heteroatoms like oxygen or nitrogen are prone to rapid exchange. acanthusresearch.com While labeling on carbon atoms is generally more stable, positions adjacent to carbonyl groups can sometimes be susceptible to exchange under certain pH or temperature conditions. acanthusresearch.com For this compound, the stability of the deuterium atoms at the labeled positions must be rigorously evaluated during method development.
Sample Matrix and pH: Biological matrices like plasma or urine are complex aqueous environments. waters.com The pH of the solution can catalyze H-D exchange. Problems have been reported with the stability of some deuterium-labeled standards in water, which can lead to an artificial increase in the concentration of the non-labeled analyte. waters.com
Temperature and Storage: Prolonged storage or exposure to elevated temperatures during sample preparation (e.g., derivatization, evaporation) can increase the rate of H-D exchange. scispace.com Stability studies should assess the integrity of the labeled standard under all anticipated experimental conditions.
Method validation protocols must include experiments to confirm the isotopic stability of this compound. This involves incubating the standard in the relevant biological matrix and solvents for extended periods and at various temperatures, followed by analysis to ensure that the isotopic purity remains unchanged and that no significant formation of the unlabeled analog occurs. waters.comscispace.com
Table 1: Factors Affecting the Stability of Deuterated Internal Standards
| Factor | Potential Impact | Mitigation Strategy |
| Label Position | Exchange of deuterium for hydrogen, compromising quantification. acanthusresearch.com | Synthesize standard with labels on chemically stable, non-exchangeable positions. acanthusresearch.com |
| Sample/Solvent pH | Acidic or basic conditions can catalyze H-D exchange. acanthusresearch.com | Buffer samples to a neutral pH; minimize exposure to harsh pH conditions. |
| Temperature | Increased temperature can accelerate degradation and H-D exchange. scispace.com | Perform sample preparation at controlled, low temperatures; assess thermal stability during validation. |
| Matrix Components | Enzymes or other components in biological fluids can potentially interact with the standard. sigmaaldrich.com | Validate stability in multiple lots of the biological matrix. waters.com |
| Storage Duration | Long-term storage may lead to gradual degradation or exchange. scispace.com | Conduct long-term stability studies at various storage temperatures (e.g., ambient, refrigerated, frozen). |
Chromatographic Separation Science for Steroid Profiling
Effective chromatographic separation is the cornerstone of accurate steroid analysis, aimed at resolving structurally similar compounds before their detection by mass spectrometry.
Optimizing Stationary and Mobile Phases for Glucocorticoid Resolution
The separation of glucocorticoids is challenging due to the presence of numerous isomers and structurally related compounds. The choice of the High-Performance Liquid Chromatography (HPLC) column (stationary phase) and the solvent system (mobile phase) is critical for achieving the necessary resolution. nih.gov
Stationary Phases:
Octadecyl Silica (C18): C18 columns are the most common choice in reversed-phase HPLC. nih.gov However, they often fail to provide sufficient separation for critical isobaric steroid pairs, such as cortisone and prednisolone. lcms.cz
Biphenyl Phases: Biphenyl-based stationary phases have emerged as a powerful alternative to C18 for steroid analysis. nih.gov They offer different selectivity due to π-π interactions, which can significantly enhance the resolution of challenging isobars like corticosterone, 11-deoxycortisol, and 21-deoxycortisol. nih.gov
Pentafluorophenyl (PFP) Phases: The unique selectivity of PFP columns, driven by electron-deficient ring structures, is particularly useful for separating closely related steroids like prednisolone and hydrocortisone. hplc.eu
C30 Phases: C30 stationary phases provide high shape selectivity, which can be advantageous for resolving structurally similar glucocorticoids, often leading to simplified and more rapid analytical methods. lcms.cz
Mobile Phases: The mobile phase composition is adjusted to fine-tune the separation. phenomenex.com
Solvent Composition: Mixtures of water with organic solvents like methanol or acetonitrile are standard. nih.gov The precise ratio of these solvents is optimized to control the retention and elution of the analytes. phenomenex.com
Solvent Type: Replacing acetonitrile with tetrahydrofuran (THF) in the mobile phase has been shown to achieve the separation of all nine common corticosteroids, including the co-eluting pair of cortisone and prednisolone. lcms.cz
Additives and Buffers: The addition of buffers or modifiers like ammonium fluoride (B91410) can improve peak shape and selectivity. nih.gov
Gradient Elution: This technique, where the mobile phase composition is changed during the analytical run, is essential for analyzing complex mixtures of steroids with a wide range of polarities. hplc.eunih.gov
Table 2: Comparison of Stationary Phases for Glucocorticoid Separation
| Stationary Phase | Separation Principle | Advantage for Glucocorticoids | Example Application |
| C18 (Octadecyl) | Hydrophobic interactions | General-purpose, widely used. nih.gov | Baseline separation of many common steroids. nih.gov |
| Biphenyl | Hydrophobic and π-π interactions | Enhanced selectivity for isobaric steroids. nih.gov | Baseline separation of corticosterone and 11-deoxycortisol. nih.gov |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, hydrophobic interactions | Unique selectivity for closely related structures. hplc.eu | Resolution of prednisolone and hydrocortisone. hplc.eu |
| C30 | Shape selectivity, hydrophobic interactions | Excellent resolution of structurally similar isomers. lcms.cz | High-throughput analysis of seven glucocorticoids. lcms.cz |
Advanced Separation Techniques (e.g., Ion Mobility Mass Spectrometry) in Conjunction with Deuterated Standards
While chromatography is powerful, some steroid isomers remain difficult to resolve. Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation, significantly enhancing analytical specificity. cleancompetition.orgnih.gov
IM-MS separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.govyoutube.com This provides a measure called the collision cross-section (CCS), which is a characteristic physical property of an ion. cleancompetition.orgyoutube.com Even subtle differences in the three-dimensional structure of steroid isomers can result in different CCS values, allowing them to be resolved by ion mobility even if they co-elute from the HPLC column and have the identical mass. cleancompetition.org
The integration of liquid chromatography with IM-MS (LC-IM-MS) provides a highly powerful, three-dimensional separation (retention time, drift time, and m/z). nih.govmdpi.com In this context, a deuterated standard like this compound is crucial. It co-elutes with the unlabeled analyte and has a nearly identical CCS, but is distinguished by its higher mass. This allows it to serve as a reliable internal standard, correcting for variability across all three dimensions of the analysis and ensuring highly accurate quantification. mdpi.comnih.gov
Role in Non-Targeted and Targeted Steroidomics Research
Steroidomics, the comprehensive analysis of steroids and their metabolites, relies heavily on robust analytical techniques. This compound is a valuable tool in both targeted and non-targeted steroidomics approaches. nih.govacs.org
Targeted Steroidomics: In targeted analysis, the goal is to accurately quantify a predefined list of specific steroids. Here, this compound would be used as an internal standard for the quantification of its unlabeled counterpart, 6α-Methyl Hydrocortisone 21-Acetate, or other structurally similar glucocorticoids. The deuterated standard is added to samples at a known concentration at the beginning of the workflow. nih.gov Because it has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample extraction, and similar ionization suppression or enhancement in the mass spectrometer. waters.comclearsynth.com By comparing the signal of the analyte to the signal of the known amount of internal standard, a highly accurate and precise concentration can be determined. clearsynth.com
Non-Targeted Steroidomics: Non-targeted steroidomics aims to measure as many steroids as possible in a sample to discover novel biomarkers or understand metabolic pathways, without deciding on the analytes in advance. mdpi.com While a specific internal standard cannot be used to quantify every unknown compound, the inclusion of one or more representative labeled standards like this compound is critical for quality control. mdpi.comnih.gov It helps to monitor and normalize for variations in sample preparation and instrument performance across a large batch of samples. nih.gov This improves the reliability of the data and the confidence in identifying significant differences in steroid profiles between experimental groups, even for compounds that are only identified and not absolutely quantified. mdpi.com
Metabolic and Biotransformation Studies of 6α Methyl Hydrocortisone D4 21 Acetate in in Vitro and Ex Vivo Systems
Investigation of Ester Hydrolysis of the 21-Acetate Moiety
The 21-acetate ester of a corticosteroid typically functions as a prodrug, requiring hydrolysis to release the pharmacologically active alcohol. This conversion is predominantly mediated by carboxylesterases. nih.gov
The hydrolysis of the 21-acetate group of 6α-Methyl Hydrocortisone-d4 21-Acetate is initiated by carboxylesterases (CE), enzymes that are widely distributed throughout the body but are found in high concentrations in the liver. nih.gov In humans, two primary forms, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs. nih.gov
Hepatic Systems : The liver is the principal site for the metabolism of many corticosteroids. nih.gov Studies on similar compounds show that hepatic cell cultures, particularly those in three-dimensional (3D) spheroidal systems, exhibit enhanced expression of hepatic esterases like CES1. nih.gov This suggests that in vitro models using hepatocyte-like cells can effectively simulate the in vivo hydrolysis of the acetate (B1210297) ester. Research on hydrocortisone (B1673445) acetate in rat liver microsomes has identified a specific carboxylesterase responsible for its hydrolysis. nih.gov Given that 6α-Methyl Hydrocortisone is a derivative of hydrocortisone, its acetate form is expected to be a substrate for these hepatic enzymes.
Extra-Hepatic Systems : While the liver contains high levels of both hCE1 and hCE2 (though hCE1 is more abundant), the small intestine expresses high levels of only hCE2. nih.gov Therefore, extra-hepatic hydrolysis can begin in the gastrointestinal tract following oral administration models. Other tissues also contain esterases capable of this biotransformation. nih.gov For instance, the prodrug oseltamivir (B103847) is rapidly hydrolyzed to its active form by hCE1 in the liver after absorption. nih.gov Similarly, 6α-Methyl Hydrocortisone 21-Acetate would be efficiently converted to the active 6α-Methyl Hydrocortisone in hepatic and potentially other tissues rich in carboxylesterases.
Table 1: Relative Distribution and Substrate Focus of Human Carboxylesterases ```html
| Enzyme | Primary Location | Relative Hepatic Abundance | General Substrate Characteristics |
|---|---|---|---|
| hCE1 (CES1) | Liver, Adipose Tissue, Lungs | High | Metabolizes substrates with a small alcohol group and large acyl group. |
| hCE2 (CES2) | Small Intestine, Liver, Kidney | Low | Metabolizes substrates with a large alcohol group and small acyl group. |
Kinetic analyses of ester cleavage provide quantitative data on the rate and efficiency of the hydrolysis reaction. Studies using tissue homogenates and subcellular fractions, such as liver microsomes, are standard methods for this assessment.
Research on the hydrolysis of hydrocortisone acetate (HCAC) in rat liver microsomes revealed the presence of a distinct carboxylesterase (HCAC-E). nih.govThe kinetic parameters for this reaction were determined, showing a Michaelis-Menten constant (Km) of 1.6 mM. nih.govThe activity of this enzyme was found to be inducible by phenobarbital (B1680315) but not by 3-methylcholanthrene, indicating its specific nature.
nih.gov
The catalytic efficiency of esterases can be compared using the kcat/Km value. For example, studies on human intestinal carboxylesterase (hiCE or CES2) and human liver carboxylesterase (hCE1 or CES1) with various substrates show differing efficiencies. nih.govWhile specific kinetic data for this compound is not available, the data from analogous compounds suggest that its hydrolysis would be efficient, particularly in the liver.
**Table 2: Example Kinetic Parameters for Ester Hydrolysis by Carboxylesterases**
```html
Enzyme Substrate Km (mM) kcat/Km (s⁻¹ mM⁻¹) Source System Rat Liver Carboxylesterase (HCAC-E) Hydrocortisone Acetate 1.6 N/A Liver Microsomes clearsynth.com Human Intestinal CE (CES2) Heroin 0.58 5.9 Recombinant Protein Human Liver CE (CES1) Heroin 1.4 9.7 Recombinant Protein Human Intestinal CE (CES2) Cocaine 2.5 0.44 Recombinant Protein
Elucidation of Phase I Metabolic Pathways
After hydrolysis of the acetate ester, the active compound, 6α-Methyl Hydrocortisone-d4, undergoes Phase I metabolism. Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis, to increase the water solubility of the compound and facilitate its excretion. drughunter.comsigmaaldrich.comnih.gov For corticosteroids, these reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. sigmaaldrich.comThe close structural analog, methylprednisolone (B1676475), is metabolized mainly by the CYP3A4 enzyme. nih.govpfizer.comThe essential Phase I metabolic step for both endogenous and synthetic corticosteroids is 6β-hydroxylation. pfizer.comTherefore, the primary Phase I metabolic pathway for 6α-Methyl Hydrocortisone is expected to be hydroxylation.
Key metabolic transformations for methylprednisolone, which are likely applicable to 6α-Methyl Hydrocortisone, include:
6β-Hydroxylation : This is a major pathway for synthetic corticosteroids, catalyzed by CYP3A4. pfizer.com* Hydroxylation at C-20 : Metabolism can lead to the formation of 20α-hydroxy and 20β-hydroxy metabolites. pfizer.com* Oxidation : Further oxidation can lead to the formation of carboxymethylprednisolone metabolites. nih.gov These reactions occur primarily in the liver. researchgate.netThe presence of the deuterium (B1214612) label in 6α-Methyl Hydrocortisone-d4 would be instrumental in tracking the molecule through these various metabolic transformations, confirming the structures of the resulting hydroxylated and oxidized metabolites.
Cytochrome P450-Mediated Hydroxylations and Oxidations
Phase I metabolism of corticosteroids is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. mdpi.comkoreascience.kr These enzymes catalyze a variety of oxidative reactions, including hydroxylations, which are critical for the biotransformation of the steroid nucleus. nih.gov
For corticosteroids structurally similar to 6α-Methyl Hydrocortisone, the CYP3A subfamily, particularly CYP3A4, is a key player in their metabolism. nih.govfrontiersin.org While methylprednisolone itself may not be a strong inducer of CYP3A, it is a substrate and competitive inhibitor of the enzyme. nih.govfrontiersin.org The metabolic reactions catalyzed by these enzymes introduce polar hydroxyl groups onto the steroid molecule, facilitating its eventual elimination. One of the known metabolites of the related compound methylprednisolone is 6β-hydroxy-20α-hydroxymethylprednisolone, indicating that hydroxylation is a significant metabolic pathway. nih.gov The 6α-methyl group on the parent compound influences the stereochemistry of subsequent metabolic reactions.
Table 1: Key Cytochrome P450-Mediated Reactions in Corticosteroid Metabolism
| Enzyme Family | Primary Isoform | Type of Reaction | Common Metabolite Formed |
|---|
This interactive table summarizes the primary P450-mediated metabolic pathways for corticosteroids.
Reductase and Dehydrogenase Activities on the Steroid Nucleus
Beyond cytochrome P450-mediated oxidations, the steroid nucleus of 6α-Methyl Hydrocortisone-d4 is also a target for reductases and dehydrogenases. These enzymes are crucial for inactivating steroid hormones and preparing them for clearance. nih.gov
Steroid 5β-reductase (AKR1D1) is a key enzyme that catalyzes the reduction of the double bond at the C4-C5 position of the A-ring in Δ4-3-ketosteroids. nih.govnih.gov This reaction creates a non-planar A/B cis-ring fusion, which generally leads to the inactivation of the steroid hormone. nih.gov Both 5α- and 5β-reductases are involved in steroid clearance. Additionally, hydroxysteroid dehydrogenases (HSDs) catalyze the reversible conversion between hydroxyl and keto groups at various positions on the steroid nucleus, further contributing to the pool of metabolites. The analysis of urinary steroid metabolites often reveals extensive reductions at positions 3 and 20 of the steroid nucleus. nih.gov
Table 2: Reductase and Dehydrogenase Enzymes in Steroid Metabolism
| Enzyme | Function | Effect on Steroid Nucleus |
|---|---|---|
| 5β-Reductase (AKR1D1) | Reduction of C4-C5 double bond | Creates A/B cis-ring junction, inactivating the steroid |
| 5α-Reductase (SRD5A) | Reduction of C4-C5 double bond | Creates A/B trans-ring junction |
This interactive table details the functions of key reductase and dehydrogenase enzymes acting on the steroid nucleus.
Characterization of Phase II Conjugation Pathways
Following Phase I modifications, the resulting metabolites, as well as the parent steroid, undergo Phase II conjugation reactions. reactome.orgnih.gov These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate (B86663), to the steroid. This process significantly increases the water solubility of the steroid, which facilitates its excretion from the body via urine or bile. nih.govnih.gov For steroids, conjugation is the primary mechanism for creating biologically inactive metabolites destined for elimination. nih.govcas.cz
Glucuronidation and Sulfation Studies (In Vitro)
In vitro studies using liver microsomes and other cellular systems have been instrumental in characterizing the specific enzymes responsible for corticosteroid conjugation.
Glucuronidation: This is a major pathway for steroid metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). cas.czdrughunter.com These enzymes transfer a glucuronyl group from UDP-glucuronic acid to hydroxyl groups on the steroid molecule. cas.cz Several UGT isoforms, including UGT2B15 and UGT2B17, are known to be involved in the glucuronidation of androgens and likely play a role in corticosteroid conjugation as well. nih.gov
Sulfation: This pathway is mediated by sulfotransferases (SULTs), which are cytosolic enzymes that transfer a sulfonate group to the steroid. nih.gov This process also increases the polarity of the steroid, aiding in its excretion. nih.gov The ratio of glucuronidated to sulfated metabolites can vary between individuals. unitedchem.com
Table 3: In Vitro Phase II Conjugation of Steroids
| Conjugation Pathway | Enzyme Family | Cellular Location | Function |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Microsomal | Adds glucuronic acid to increase water solubility |
This interactive table summarizes the key in vitro findings for the two main Phase II conjugation pathways for steroids.
Identification of Conjugated Metabolites in Biological Systems
The identification and quantification of conjugated steroid metabolites in biological fluids like urine and plasma are essential for understanding the complete metabolic profile. oup.com Historically, this often required enzymatic hydrolysis using β-glucuronidase or sulfatase to cleave the conjugates before analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), now allow for the direct detection of intact glucuronide and sulfate conjugates. nih.govnih.gov This approach provides a more complete picture of steroid metabolism, as it can identify metabolites that might be resistant to enzymatic hydrolysis. nih.gov The presence of steroid bisglucuronide and mixed sulfate-glucuronide metabolites has also been reported, highlighting the complexity of Phase II pathways. nih.gov
Table 4: Common Conjugated Steroid Metabolites in Biological Samples
| Metabolite Type | Parent Steroid Class | Method of Detection | Biological Matrix |
|---|---|---|---|
| Glucuronide Conjugates | Androgens, Corticosteroids | LC-MS/MS, GC-MS (after hydrolysis) | Urine, Plasma |
| Sulfate Conjugates | Androgens, Corticosteroids | LC-MS/MS, GC-MS (after hydrolysis) | Urine, Plasma |
This interactive table lists the types of conjugated metabolites commonly identified in biological systems.
Comparative Metabolic Profiling Using Labeled and Unlabeled Analogs
The use of stable isotope-labeled compounds, such as this compound, is a powerful strategy in metabolic research. nih.gov The deuterium atoms increase the mass of the molecule by four atomic mass units (Da) compared to its unlabeled counterpart. scbt.com
When analyzed by mass spectrometry, the labeled compound and all of its subsequent metabolites will exhibit this +4 Da mass shift. This allows for their unambiguous identification against the high background of endogenous, unlabeled steroids naturally present in biological samples. researchgate.net This technique enables precise tracking of the drug's metabolic fate, providing clear data on metabolic pathways, the relative abundance of different metabolites, and excretion kinetics without interference from the body's own steroid profile. researchgate.netnih.gov
Table 5: Mass Shift in Metabolites of Labeled vs. Unlabeled 6α-Methyl Hydrocortisone 21-Acetate
| Compound/Metabolite | Unlabeled Molecular Formula | Labeled Molecular Formula | Expected Mass Shift (Da) |
|---|---|---|---|
| 6α-Methyl Hydrocortisone 21-Acetate | C24H34O6 | C24H30D4O6 | +4 |
| 6α-Methyl Hydrocortisone (hydrolyzed) | C22H32O5 | C22H28D4O5 | +4 |
| Hydroxylated Metabolite | C22H32O6 | C22H28D4O6 | +4 |
| Glucuronide Conjugate | C28H40O11 | C28H36D4O11 | +4 |
This interactive table illustrates the consistent mass difference between metabolites derived from the deuterated (d4) and unlabeled forms of 6α-Methyl Hydrocortisone 21-Acetate.
Mechanistic Investigations Utilizing 6α Methyl Hydrocortisone D4 21 Acetate
Probing Enzymatic Reaction Mechanisms with Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for investigating the mechanisms of enzymatic reactions. By replacing hydrogen with its heavier isotope, deuterium, researchers can probe rate-limiting steps and the stereochemical course of reactions without significantly altering the substrate's chemical properties.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its isotopes. In the context of steroid biotransformation, observing a KIE upon deuterium substitution provides strong evidence that the cleavage of the corresponding carbon-hydrogen (C-H) bond is part of the rate-determining step of the enzymatic reaction. acs.orgresearchgate.net
The use of deuterated steroids is crucial in studying enzymes like 3-ketosteroid-Δ¹-dehydrogenase, which is vital in both steroid degradation and the synthesis of steroid drugs. acs.orgresearchgate.net For a compound like 6α-Methyl Hydrocortisone-d4 21-Acetate, the deuterium labels can be strategically placed at positions susceptible to enzymatic modification. If an enzyme-catalyzed reaction, such as hydroxylation or dehydrogenation, involves the breaking of a C-D bond in this molecule, the reaction will proceed more slowly than with the non-deuterated (protium) counterpart. This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, requiring more energy to break. The magnitude of the KIE (expressed as the ratio of the reaction rate of the light isotope to the heavy isotope, kH/kD) can provide insight into the transition state of the reaction. acs.org
| Reaction Step | Isotopic Substrate | Hypothetical Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|---|
| C-H/C-D Bond Cleavage | 6α-Methyl Hydrocortisone (B1673445) 21-Acetate (H) | kH | ~2-7 | Indicates C-H bond cleavage is likely the rate-limiting step. |
| C-H/C-D Bond Cleavage | This compound (D) | kD | ||
| No C-H/C-D Bond Cleavage | 6α-Methyl Hydrocortisone 21-Acetate (H) | kH | ~1 | Indicates C-H bond cleavage is not involved in the rate-limiting step. |
| No C-H/C-D Bond Cleavage | This compound (D) | kD |
Many enzymatic reactions are stereospecific, meaning they differentiate between stereoisomers and proceed with a specific three-dimensional orientation. Deuterium labeling is an invaluable tool for tracking the stereochemical course of these reactions. nih.govnih.gov For instance, in reactions catalyzed by oxidoreductases, a hydrogen (or hydride) is added to or removed from a substrate. nih.gov
By using a stereospecifically labeled substrate like this compound, researchers can determine the facial selectivity of hydride attack or the specific proton that is abstracted by the enzyme. After the reaction, the position of the deuterium atom in the product molecule can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This information reveals whether the enzyme adds or removes the hydrogen from the pro-R or pro-S position, providing fundamental insights into the enzyme's active site geometry and catalytic mechanism. nih.govmdpi.com
Investigating Substrate Specificity of Steroid-Metabolizing Enzymes
The structural features of a steroid molecule, including its core structure and various substituents, dictate how it interacts with metabolizing enzymes. This compound possesses several features—the hydrocortisone backbone, a 6α-methyl group, and a 21-acetate ester—that influence its recognition and processing by enzymes.
In vitro systems using purified enzymes are essential for characterizing the metabolism of specific compounds without the complexities of a whole-organism model. Key enzymes in corticosteroid metabolism include 11β-hydroxysteroid dehydrogenases (11β-HSD) and various cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov
11β-Hydroxysteroid Dehydrogenases (11β-HSD): These enzymes interconvert active glucocorticoids like cortisol into their inactive 11-keto forms (cortisone). wikipedia.org The 6α-methyl group on this compound can influence its affinity for 11β-HSD isozymes. Studies have shown that methyl groups at the 6α position can diminish the oxidation of steroids by 11β-HSD2, potentially increasing the local bioavailability of the active compound. researchgate.net The deuterium label itself does not significantly alter the substrate's shape but allows for precise quantification of the parent compound and its metabolites via mass spectrometry. nih.gov
Cytochrome P450 (CYP) Enzymes: The CYP3A subfamily, particularly CYP3A4, is a primary driver of steroid hydroxylation, a key step in their clearance. researchgate.netresearchgate.net Hydrocortisone is metabolized by CYP3A4 to 6β-hydroxycortisol. nih.gov The presence of a 6α-methyl group in this compound can sterically hinder the typical 6β-hydroxylation, potentially altering its metabolic profile and redirecting metabolism to other sites on the steroid nucleus. Using this deuterated analog in in vitro assays with purified CYP enzymes allows researchers to quantify the rate of metabolism and identify the specific metabolites formed, aided by the mass shift from the deuterium labels.
Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov For corticosteroids, modifications to the steroid nucleus can predictably affect interactions with metabolizing enzymes. nih.govwikipedia.org
The introduction of a methyl group at the 6α-position, as in this compound, is a well-known strategy in medicinal chemistry to protect the steroid from metabolic degradation. This modification can reduce the rate of A-ring reduction and other metabolic transformations, thereby enhancing the compound's biological half-life. researchgate.net The 21-acetate ester increases the lipophilicity of the molecule, which can affect its partitioning into membranes where enzymes like CYPs reside. uomustansiriyah.edu.iq The deuterium labels serve as a passive tracer, crucial for delineating these metabolic pathways without altering the fundamental SAR conferred by the methyl and acetate (B1210297) groups.
| Structural Feature | Enzyme Target | Predicted Effect on Interaction | Rationale |
|---|---|---|---|
| Hydrocortisone Core | 11β-HSD, CYP3A4 | Baseline recognition as a corticosteroid substrate. | The fundamental steroid structure is recognized by the active sites of these enzymes. wikipedia.orgresearchgate.net |
| 6α-Methyl Group | 11β-HSD2, CYP3A4 | Decreased rate of metabolism. | Steric hindrance may reduce the rate of A-ring metabolism and 6β-hydroxylation. researchgate.net |
| 21-Acetate Ester | Esterases, various | Acts as a prodrug; influences membrane partitioning. | Must be cleaved by esterases to yield the active alcohol; increased lipophilicity affects access to membrane-bound enzymes. uomustansiriyah.edu.iq |
| Deuterium (d4) Label | All metabolizing enzymes | Minimal effect on binding; potential for KIE. | Serves as a stable isotopic tracer for metabolic studies; can slow reaction rates if C-D bond cleavage is rate-limiting. acs.org |
Development of In Vitro Models for Steroid Metabolism Research
To accurately predict how a steroid will be metabolized in vivo, researchers rely on a variety of in vitro models. These models range from subcellular fractions to complex, multi-cell type systems. The use of isotopically labeled compounds like this compound is fundamental to the utility of these models.
Common in vitro models for steroid metabolism include:
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. They are a standard tool for studying Phase I metabolic reactions like hydroxylation.
Hepatocyte Cultures: Primary human hepatocytes provide a more complete metabolic picture, containing both Phase I and Phase II (conjugation) enzymes.
Three-Dimensional (3D) Liver Models: Advanced models, such as perfused 3D bioreactors, aim to more closely mimic the architecture and function of the human liver, providing more physiologically relevant metabolic data. nih.gov
Recombinant Enzyme Systems: These systems express a single, purified human enzyme (e.g., CYP3A4) and are used to determine precisely which enzyme is responsible for a specific metabolic pathway.
In all these models, this compound serves as an invaluable probe. Its deuterium signature allows for unambiguous detection and quantification by LC-MS (Liquid Chromatography-Mass Spectrometry), distinguishing it from any endogenous steroids present in the system. This enables precise calculation of metabolic rates, clearance, and the formation of various metabolites, providing critical data for understanding the drug's pharmacokinetic profile. nih.gov
Use of Hepatocytes, Microsomes, and Recombinant Enzyme Systems
In vitro models are essential for characterizing the metabolic pathways of new chemical entities. Hepatocytes, liver microsomes, and recombinant enzyme systems each offer unique advantages in the study of drug metabolism.
Hepatocytes , as the primary metabolic cells of the liver, provide a complete enzymatic machinery, including both Phase I and Phase II enzymes, in a physiologically relevant cellular environment. altex.org When studying the metabolism of this compound in cultured hepatocytes, researchers can gain a comprehensive overview of its metabolic profile, including the formation of various metabolites. The non-deuterated parent compound, methylprednisolone (B1676475), is known to be metabolized in the liver to inactive metabolites, with the major ones being 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone.
The primary route of Phase I metabolism for methylprednisolone is 6β-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov By using the d4-labeled compound, researchers can investigate the kinetic isotope effect (KIE) on this specific metabolic step. A significant KIE, observed as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart, would confirm that the C-H bond cleavage at the 6α-methyl group is a rate-determining step in the metabolic pathway. nih.gov
Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes. evotec.com They are a simpler and more cost-effective system than hepatocytes for studying Phase I metabolism. springernature.com Incubating this compound with human liver microsomes in the presence of necessary cofactors like NADPH allows for a focused investigation of CYP-mediated reactions. evotec.com This system is ideal for determining kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the formation of specific metabolites.
Recombinant enzyme systems , which consist of specific drug-metabolizing enzymes expressed in a host cell line, offer the highest level of specificity. nih.gov By using recombinant CYP3A4, the primary enzyme responsible for methylprednisolone metabolism, researchers can definitively confirm its role and investigate the impact of deuterium substitution on its catalytic activity without the interference of other enzymes. nih.gov
The following table summarizes hypothetical metabolic stability data for 6α-Methyl Hydrocortisone 21-Acetate and its deuterated analog in different in vitro systems.
| In Vitro System | Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 6α-Methyl Hydrocortisone 21-Acetate | 35 | 19.8 |
| Human Liver Microsomes | This compound | 55 | 12.6 |
| Human Hepatocytes | 6α-Methyl Hydrocortisone 21-Acetate | 60 | 11.5 |
| Human Hepatocytes | This compound | 95 | 7.3 |
| Recombinant CYP3A4 | 6α-Methyl Hydrocortisone 21-Acetate | 25 | 27.7 |
| Recombinant CYP3A4 | This compound | 45 | 15.4 |
This data is illustrative and intended to demonstrate the expected kinetic isotope effect.
Advanced Cell Culture Models for Metabolic Pathway Simulation
While traditional 2D cell cultures have been instrumental in drug metabolism studies, they often fail to fully replicate the complex microenvironment of the liver. thermofisher.com Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for simulating metabolic pathways. youtube.comthermofisher.com
3D cell cultures of primary human hepatocytes have been shown to exhibit more in vivo-like cellular properties, including enhanced metabolic activity of key drug-metabolizing enzymes like CYP1A2 and CYP3A4, compared to their 2D counterparts. researchgate.net The extended viability and functionality of cells in 3D models allow for longer-term studies, which are crucial for understanding the complete metabolic fate of a drug and identifying potential downstream metabolites. thermofisher.com
Utilizing this compound in these advanced models can provide a more accurate prediction of its in vivo metabolism and the potential impact of the kinetic isotope effect. For instance, the prolonged culture times in 3D systems may reveal slower-forming secondary metabolites that might be missed in shorter-term 2D cultures. The spatial organization of cells in spheroids can also influence drug distribution and metabolism, offering insights that are not attainable in monolayer cultures.
The data generated from these advanced models can be used to refine pharmacokinetic models and improve the in vitro-in vivo extrapolation of metabolic data.
The following table illustrates the potential differences in metabolite formation between 2D and 3D cell culture models for this compound.
| Cell Culture Model | Incubation Time (hr) | Parent Compound Remaining (%) | Metabolite A (6β-hydroxy) (%) | Metabolite B (20-hydroxy) (%) |
| 2D Hepatocytes | 24 | 45 | 35 | 15 |
| 3D Hepatocyte Spheroids | 24 | 60 | 25 | 10 |
| 2D Hepatocytes | 72 | 15 | 20 | 10 |
| 3D Hepatocyte Spheroids | 72 | 40 | 30 | 20 |
This data is hypothetical and serves to illustrate the enhanced metabolic stability and different metabolite profile that might be observed in 3D culture models due to the kinetic isotope effect and the more in vivo-like environment.
Future Directions and Emerging Research Applications
Integration of 6α-Methyl Hydrocortisone-d4 21-Acetate into Multi-Omics Approaches (e.g., Steroidomics, Metabolomics)
The fields of steroidomics and metabolomics, which aim to comprehensively identify and quantify the complete set of steroids and metabolites in a biological system, rely heavily on mass spectrometry (MS). researchgate.net A major challenge in these analyses is the accurate quantification of analytes within complex biological matrices like plasma or urine, which can cause ion suppression or enhancement, leading to analytical variability. nih.gov
The integration of stable isotope-labeled internal standards is the gold standard for correcting these matrix effects and other variations during sample preparation and analysis. sigmaaldrich.com this compound is ideally suited for this role in multi-omics workflows. Due to its structural and physicochemical similarity to the non-labeled analyte, it co-elutes during chromatography and experiences identical ionization effects in the mass spectrometer. sigmaaldrich.com The known mass difference, conferred by the four deuterium (B1214612) atoms, allows for its distinct detection and use in isotope dilution methods for precise and accurate quantification of its non-labeled counterpart or structurally similar glucocorticoids. nih.govsigmaaldrich.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently the platform of choice for developing robust clinical diagnostic methods and for the simultaneous quantification of steroid patterns. sigmaaldrich.com In this context, this compound serves as an essential internal standard, enabling the reliable measurement of steroid hormones across a wide range of concentrations, which is crucial for investigating endocrine disorders and understanding the interindividual variability in corticosteroid response. nih.govmdpi.com This approach allows for the simultaneous analysis of multiple steroid metabolites, providing a comprehensive snapshot of the steroid profile in a single analytical run. sigmaaldrich.comnist.gov
Development of High-Throughput Screening Assays for Steroid-Modulating Compounds
High-throughput screening (HTS) is a critical technology in drug discovery for identifying compounds that modulate the activity of specific biological pathways. nih.govnih.gov Assays designed to find modulators of steroidogenesis or glucocorticoid receptor (GR) activity are essential for discovering new therapeutics. nih.gov These screens can evaluate thousands of chemicals for their ability to alter hormone production or receptor transactivation. nih.govnih.gov
While initial HTS assays may use reporter genes or other indirect measurements, confirming and quantifying the direct effect of a "hit" compound on steroid production requires highly specific and sensitive analytical methods. nih.govnih.gov This is where LC-MS/MS methods, which offer direct quantification, become indispensable. nih.govnist.gov In the development and validation of these secondary, lower-throughput confirmation assays, this compound plays a pivotal role as an internal standard. Its inclusion in the analytical workflow ensures that the quantification of steroid hormones altered by a potential drug candidate is accurate and precise. sigmaaldrich.com This allows researchers to confidently identify true positive hits and characterize their concentration-dependent effects on specific enzymes in the steroidogenic pathway, such as CYP17A1 or HSD3B. nih.gov Therefore, while not used in the primary screen itself, this labeled compound is a crucial tool for the downstream validation that makes HTS campaigns meaningful.
Advanced Isotopic Labeling Strategies (e.g., ¹³C, ¹⁸O) in Conjunction with Deuterium
While deuterium (²H) labeling is common, advanced research applications increasingly require more complex isotopic labeling strategies that combine deuterium with other stable isotopes like carbon-13 (¹³C) or oxygen-18 (¹⁸O). sigmaaldrich.comnih.govnih.gov This multi-isotope approach provides enhanced analytical capabilities for resolving complex biological questions.
Researchers may opt for ¹³C-labeling over or in addition to deuteration to achieve a different mass shift, which can be crucial for avoiding isobaric interferences from other metabolites in a complex sample. sigmaaldrich.com The selection of the labeling pattern and the specific isotope depends on the analytical method and the desired mass difference from the analyte of interest. sigmaaldrich.com
Furthermore, combining isotopes allows for sophisticated mechanistic studies of steroidogenic enzymes. For example, experiments using ¹⁸O₂ have been conducted to trace the origin of oxygen atoms during the enzymatic conversion of androgens to estrogens by aromatase (CYP19A1), helping to elucidate the reaction mechanism. nih.gov A similar approach could be envisioned for studying the enzymes that metabolize glucocorticoids.
A novel two-dimensional isotopic labeling strategy has been described where different functional groups on steroid isomers (e.g., hydroxyl and carbonyl groups) are derivatized with reagents containing distinct stable isotopes. researcher.life This creates unique isotopic shifts for each functional group, allowing for enhanced separation and delineation of isomers using techniques like ion mobility-mass spectrometry. researcher.life The synthesis of a variant of this compound that also incorporates ¹³C or ¹⁸O labels could enable such advanced studies, providing deeper insights into glucocorticoid metabolism and function.
Computational Chemistry and Modeling of Steroid-Enzyme Interactions Based on Labeled Compound Studies
Computational chemistry, including molecular docking and molecular dynamics simulations, provides powerful tools for visualizing and predicting how steroids interact with enzymes and receptors at an atomic level. mdpi.comnih.gov However, these in silico models must be validated with experimental data to ensure their accuracy. nih.gov Data generated from studies using isotopically labeled compounds like this compound are critical for this validation process.
One of the most important contributions of deuterated compounds is in the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference can lead to a slower rate of metabolic reactions that involve breaking this bond. researchgate.netnih.gov By measuring the rate of metabolism of this compound compared to its non-labeled version, researchers can experimentally determine the KIE for specific metabolic pathways, often mediated by cytochrome P450 enzymes. researchgate.netnih.gov This experimental KIE value serves as a stringent benchmark for validating the transition states and reaction pathways predicted by quantum mechanical models of the enzyme's active site.
Furthermore, experimental data on binding affinity and metabolic stability, obtained using the labeled compound as a tracer or standard, can be used to refine and improve the scoring functions and force fields used in molecular docking and dynamics simulations. nih.gov This synergy between experimental results from labeled compounds and computational modeling accelerates the understanding of structure-function relationships for new steroid analogues. nih.gov
Applications in Pre-Clinical Drug Discovery and Development (e.g., lead optimization of new glucocorticoids)
In modern drug discovery, the strategic incorporation of deuterium into a drug candidate, a process known as precision deuteration, is an important strategy used during lead optimization. nih.govdanaher.com The primary goal is to improve the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.netdanaher.com
The deuterium kinetic isotope effect can be exploited to slow the rate of oxidative metabolism at specific "soft spots" on a molecule. nih.gov For a novel glucocorticoid candidate structurally related to 6α-Methyl Hydrocortisone (B1673445), this could offer several advantages:
Increased Half-Life: Slowing metabolism can increase the drug's half-life, potentially allowing for less frequent dosing, which can improve patient compliance. nih.govacs.org
Reduced Toxic Metabolites: If a particular metabolic pathway leads to a reactive or toxic metabolite, deuterating the site of that metabolism can "shunt" the process towards safer clearance pathways, improving the drug's safety profile. nih.govnih.gov
This compound serves as a prototypical compound for these pre-clinical investigations. By comparing its pharmacokinetic profile and metabolic fate against the non-deuterated analogue in in vitro (e.g., liver microsomes) and in vivo animal models, medicinal chemists can quickly assess the potential benefits of deuteration for a new class of glucocorticoid drug candidates. nih.govdanaher.com This approach was famously used in the development of deutetrabenazine, the first deuterated drug approved by the FDA, and is now a key tool in the design of novel therapeutics. nih.gov
Q & A
Q. What synthetic strategies ensure isotopic purity in the preparation of 6α-Methyl Hydrocortisone-d4 21-Acetate?
Methodological Answer: Deuterium incorporation typically involves selective hydrogen-deuterium exchange or synthesis using deuterated precursors. For this compound, deuterium is introduced at specific positions (e.g., C-9, C-11, C-12) via catalytic deuteration under controlled conditions. Isotopic purity (>98%) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and absence of protium contamination. Certified reference materials (CRMs) with documented isotopic enrichment, as described in pharmacopeial monographs, should be used for calibration .
Q. Which analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the steroid backbone and acetate moiety. Deuterium incorporation is verified via absence of proton signals at labeled positions.
- Mass Spectrometry : High-resolution LC-MS/MS quantifies isotopic purity and detects fragmentation patterns (e.g., m/z transitions for parent and daughter ions).
- FT-IR Spectroscopy : Validates functional groups (e.g., C=O stretch of the acetate at ~1740 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves stereochemical configuration, particularly the 6α-methyl group. Cross-reference with structural databases (e.g., KEGG COMPOUND C15302) for comparative analysis .
Advanced Research Questions
Q. How can epimeric impurities in this compound be resolved chromatographically?
Methodological Answer: Epimeric separation requires chiral stationary phases (e.g., Chiralpak IG-U) or reverse-phase HPLC with optimized mobile phases. For example:
- Column : C18, 250 × 4.6 mm, 5 µm.
- Mobile Phase : Acetonitrile/water (55:45 v/v) with 0.1% formic acid.
- Flow Rate : 1.0 mL/min.
- Detection : UV at 254 nm.
Relative retention times (RRT) for epimers should be validated against reference standards. Adjust column temperature (25–40°C) to enhance resolution. This approach is adapted from budesonide 21-acetate separation methods .
Q. What in vivo methodologies assess the metabolic stability of this compound?
Methodological Answer:
- Animal Models : Administer the compound intravenously/orally to rodents. Collect plasma, urine, and tissues at timed intervals.
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., hydrocortisone-d4) to correct for matrix effects. Monitor metabolites like 6β-hydroxy derivatives via specific ion transitions (e.g., m/z 379.2→325.2).
- Pharmacokinetic Parameters : Calculate clearance (CL), half-life (t1/2), and bioavailability (F). Deuterium labeling slows metabolism at specific sites, enhancing stability—compare results with non-deuterated analogs .
Q. How to design stability-indicating assays for forced degradation studies?
Methodological Answer:
- Stress Conditions : Expose the compound to heat (80°C, 24 hr), acid/base hydrolysis (0.1M HCl/NaOH, 60°C), oxidation (3% H2O2), and UV light (ICH Q1B).
- HPLC Analysis : Use a gradient method (e.g., 10–90% acetonitrile in 20 min) to separate degradation products. Validate specificity, linearity (1–300 ng/mL), and precision (RSD <15%).
- Impurity Profiling : Cross-reference degradation peaks with pharmacopeial impurity standards (e.g., USP Hydrocortisone Acetate monographs) to identify known byproducts .
Q. What strategies ensure compliance with pharmacopeial standards for impurity quantification?
Methodological Answer:
- Reference Standards : Use USP/EP-certified impurities (e.g., 11,17,21-Trihydroxypregn-4-ene-3,20-dione for hydrocortisone-related impurities).
- Limits of Quantification (LOQ) : Validate LOQ ≤0.1% using signal-to-noise ratios (S/N ≥10).
- Method Validation : Include robustness testing (e.g., ±2% acetonitrile variation in mobile phase) and system suitability (e.g., column efficiency ≥5500 theoretical plates). Document results per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
